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molecular formula C10H13N3O2 B1398707 2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine CAS No. 1435954-07-6

2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine

Cat. No. B1398707
M. Wt: 207.23 g/mol
InChI Key: KNYOWGFBSDSDHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07786104B2

Procedure details

A suspension of 0.5 g (2.9 mmol) of 6-chloro-3-nitro-2-picoline, of 0.73 ml (8.69 mmol) of pyrrolidine and of 0.8 g (5.79 mmol) of potassium carbonate is heated at 110° C. for 2 hours. The reaction mixture is subsequently concentrated under reduced pressure and then poured into 100 ml of water. A solid is recovered by filtration and is dried so as to obtain 0.55 g of the expected product in the form of a yellow solid which will be used as it is in the rest of the synthesis.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.73 mL
Type
reactant
Reaction Step Two
Quantity
0.8 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[C:6]([CH3:8])[C:5]([N+:9]([O-:11])=[O:10])=[CH:4][CH:3]=1.[NH:12]1[CH2:16][CH2:15][CH2:14][CH2:13]1.C(=O)([O-])[O-].[K+].[K+]>>[CH3:8][C:6]1[C:5]([N+:9]([O-:11])=[O:10])=[CH:4][CH:3]=[C:2]([N:12]2[CH2:16][CH2:15][CH2:14][CH2:13]2)[N:7]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
ClC1=CC=C(C(=N1)C)[N+](=O)[O-]
Step Two
Name
Quantity
0.73 mL
Type
reactant
Smiles
N1CCCC1
Name
Quantity
0.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is subsequently concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
poured into 100 ml of water
FILTRATION
Type
FILTRATION
Details
A solid is recovered by filtration
CUSTOM
Type
CUSTOM
Details
is dried so as

Outcomes

Product
Name
Type
product
Smiles
CC1=NC(=CC=C1[N+](=O)[O-])N1CCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.55 g
YIELD: CALCULATEDPERCENTYIELD 91.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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